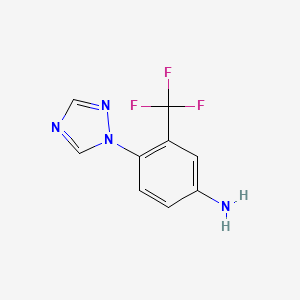

4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline

説明

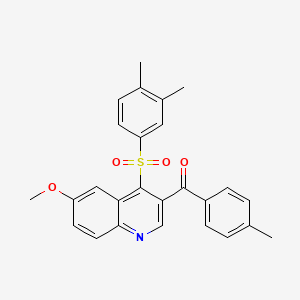

“4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 351325-27-4 . It has a molecular weight of 228.18 . The IUPAC name for this compound is 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)phenylamine .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process involved the creation of a series of 1,2,4-triazole benzoic acid hybrids .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3N4/c10-9(11,12)7-3-6(13)1-2-8(7)16-5-14-4-15-16/h1-5H,13H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .科学的研究の応用

Thermal Stability and Explosives

- Thermal Stability Evaluation : 1,2,4-triazoles with different chemical substituents, including 4-(1H-1,2,4-triazol-1-yl)aniline, have been evaluated for their thermal stability. These compounds exhibit multistep decomposition mechanisms and have potential applications as propellants and explosives for rocket fuels (Rao et al., 2016).

Photoluminescent Properties

- Photoluminescent Copper(I) Complexes : Copper(I) complexes with amido-triazolato ligands, related to 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline, exhibit long-lived photoluminescence with a range of colors, potentially useful for optical applications (Manbeck et al., 2011).

Functionalization of Conductive Surfaces

- Electropolymer Functionalization : 4-Azidoaniline-based electropolymerization, closely related to the compound , is used for anchoring functional molecules to conductive surfaces, demonstrating a versatile approach to surface modification (Coates et al., 2012).

Synthesis and Spectroscopy of Azo Dyes

- Azo Dye Synthesis : Triazole derivatives, similar to this compound, are used in the synthesis of azo dyes, displaying distinct tautomerism influenced by substituents, with potential applications in coloring and dye industries (Al-Sheikh et al., 2014).

Tubulin Inhibition Studies

- Microtubule-Binding Agents : Triazole analogs, structurally related to the compound of interest, show activity in tubulin inhibition studies, suggesting potential applications in cancer research and treatment (Odlo et al., 2010).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

The results from the study indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of medicinal chemistry for the development of new anticancer drugs.

特性

IUPAC Name |

4-(1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)7-3-6(13)1-2-8(7)16-5-14-4-15-16/h1-5H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVZWJBLEPZALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351325-27-4 | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Triisopropyl[(trimethylsilyl)ethynyl]silane](/img/structure/B2471901.png)

![1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2471902.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2471905.png)

![Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI)](/img/structure/B2471910.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)